

An In-depth Technical Guide to the Solubility of 4-Cyanophenylboronic Acid

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Compound of Interest

Compound Name: 4-Cyanophenylboronic acid

Cat. No.: B159421

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenylboronic acid is a versatile organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of complex molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, has led to its widespread use in the development of novel pharmaceuticals and functional materials. A thorough understanding of its solubility characteristics is paramount for its effective application in these fields, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of **4-cyanophenylboronic acid**, including qualitative and analogous quantitative data, detailed experimental protocols for solubility determination, and key applications.

Solubility Profile of 4-Cyanophenylboronic Acid

Precise quantitative solubility data for **4-cyanophenylboronic acid** in a range of solvents is not readily available in published literature. However, qualitative assessments consistently indicate its solubility profile.

Qualitative Solubility:

- Water: Insoluble[1]

- Methanol: Soluble to slightly soluble[2]
- Dimethyl Sulfoxide (DMSO): Slightly soluble[2][3]

The nitrile group, being polar, and the boronic acid moiety, capable of hydrogen bonding, contribute to its solubility in polar organic solvents. Conversely, the hydrophobic phenyl ring limits its aqueous solubility.

Analogous Quantitative Solubility Data

To provide a quantitative perspective, the following table presents the solubility of the parent compound, phenylboronic acid, in various organic solvents. This data can serve as a useful reference point for estimating the solubility behavior of **4-cyanophenylboronic acid**, keeping in mind that the presence of the electron-withdrawing cyano group will influence the overall polarity and intermolecular interactions.

Table 1: Quantitative Solubility of Phenylboronic Acid in Various Solvents

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Water	20	~1.9
Chloroform	20	Moderate
Acetone	20	High
Dipropyl ether	20	High
Methylcyclohexane	20	Very Low

Source: Adapted from studies on the solubility of phenylboronic acid and its derivatives.[4][5][6]

The terms "High," "Moderate," and "Very Low" are qualitative descriptors from the source and are included for context.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. The following protocol is a standard procedure that can be adapted for **4-cyanophenylboronic acid**.

1. Materials and Equipment:

- **4-Cyanophenylboronic acid** (high purity)
- Solvent of interest (e.g., methanol, DMSO, water)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- Syringes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **4-cyanophenylboronic acid** to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

- Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Withdrawal and Filtration:
 - After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
- Analysis:
 - Accurately dilute the filtered solution with a known volume of the solvent.
 - Quantify the concentration of **4-cyanophenylboronic acid** in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation:
 - Calculate the solubility of **4-cyanophenylboronic acid** in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

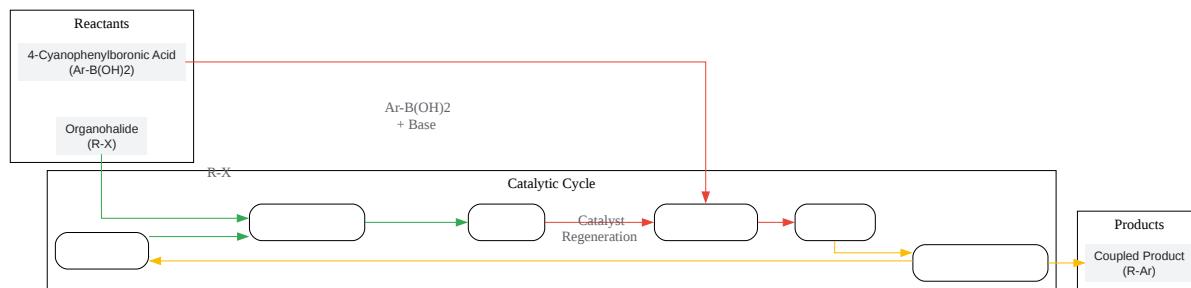
Key Applications and Experimental Workflows

4-Cyanophenylboronic acid is a key intermediate in several important chemical transformations, particularly in the synthesis of pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like **4-cyanophenylboronic acid**) and an organohalide or triflate. It is

a powerful tool for forming carbon-carbon bonds to create biaryl compounds, which are common motifs in drug molecules.



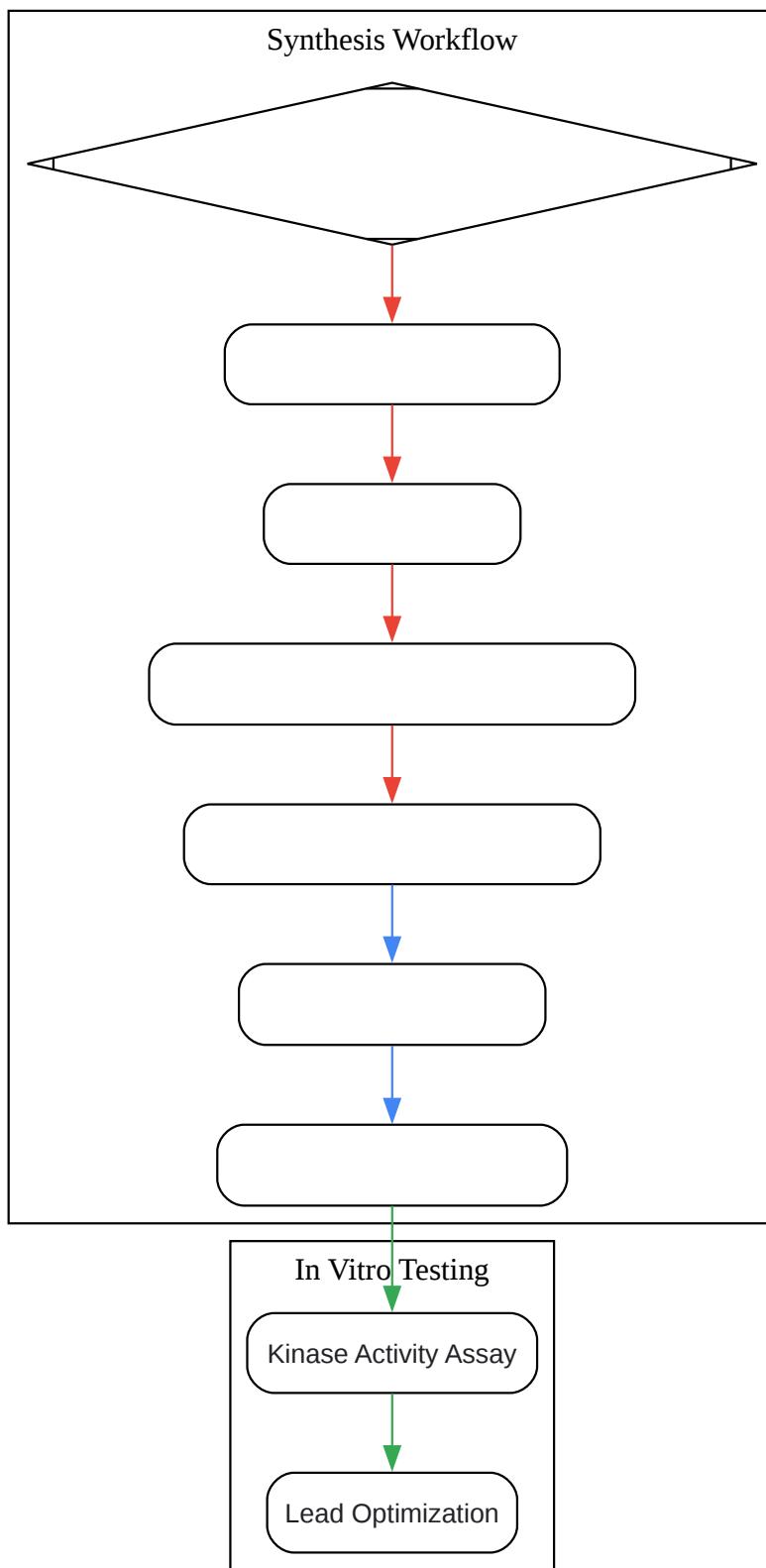
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A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Kinase Inhibitor Synthesis

4-Cyanophenylboronic acid is also utilized in the synthesis of various kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. The cyano group can act as a key pharmacophore, interacting with the target protein.

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A general workflow for the synthesis and testing of kinase inhibitors.

Conclusion

While quantitative solubility data for **4-cyanophenylboronic acid** remains an area for further investigation, its qualitative solubility profile and the data from analogous compounds provide a solid foundation for its application in research and development. The provided experimental protocol offers a robust method for determining its solubility in various solvents, which is crucial for optimizing reaction conditions and formulation strategies. The versatility of **4-cyanophenylboronic acid**, particularly in Suzuki-Miyaura coupling reactions for the synthesis of complex molecules like kinase inhibitors, underscores its importance in modern chemistry. A comprehensive understanding of its solubility is a key factor in harnessing its full potential in the development of new therapeutics and materials.

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